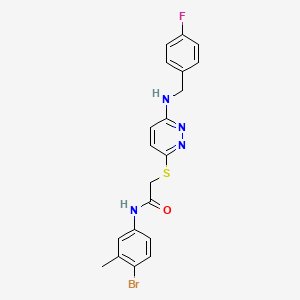
N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that have been synthesized and evaluated for their biological activities. For instance, paper discusses the synthesis and antiallergic properties of a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann reaction followed by decarboxylation, and amidification through condensation with 4-aminopyridine . These methods could potentially be adapted for the synthesis of "N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide," although the specific details would depend on the reactivity of the starting materials and the desired functional groups in the final molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of an acetamide group linked to aromatic systems, which can significantly influence their biological activity . The presence of substituents such as fluorine or bromine atoms can affect the molecule's electronic distribution, potentially altering its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. For example, the acetamide moiety could be involved in hydrogen bonding, while the aromatic substituents may participate in hydrophobic interactions . These interactions are crucial for the binding of the compound to its biological targets, which in turn affects its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are determined by their molecular structure. The presence of halogen substituents and the acetamide group can influence these properties, which are important for the compound's bioavailability and pharmacokinetics . The specific properties of "N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide" would need to be empirically determined.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide demonstrate significant antimicrobial activity. For instance, the study "Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives" by Fahim and Ismael (2019) found that compounds similar to the one displayed good antimicrobial activity, with some compounds showing high activity against various strains (Fahim & Ismael, 2019). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety that showed promising antibacterial and antifungal activities (Darwish et al., 2014).
Antioxidant Activity
K. Chkirate et al. (2019) studied the antioxidant activity of pyrazole-acetamide derivatives, which are structurally related to the compound . Their findings suggest significant antioxidant activity in the synthesized compounds (Chkirate et al., 2019).
Anti-inflammatory Activity
A study titled "Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity" by Sunder and Maleraju (2013) investigated compounds with a similar structure and found significant anti-inflammatory activities in some derivatives (Sunder & Maleraju, 2013).
Anti-Cancer Activity
Research by Hammam et al. (2005) into novel Fluoro Substituted Benzo[b]pyran compounds, related in structure, demonstrated anti-lung cancer activity at low concentrations compared to standard drugs (Hammam et al., 2005). Another study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Antimycobacterial Activity
B. Sathe et al. (2011) investigated fluorinated benzothiazolo imidazole compounds, similar in structure, and found some of them to show promising antimycobacterial activity (Sathe et al., 2011).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[6-[(4-fluorophenyl)methylamino]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4OS/c1-13-10-16(6-7-17(13)21)24-19(27)12-28-20-9-8-18(25-26-20)23-11-14-2-4-15(22)5-3-14/h2-10H,11-12H2,1H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNIFSMUYHMJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

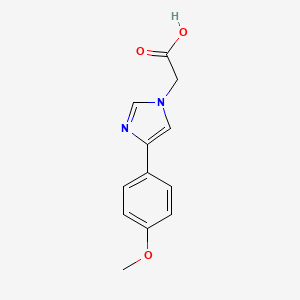
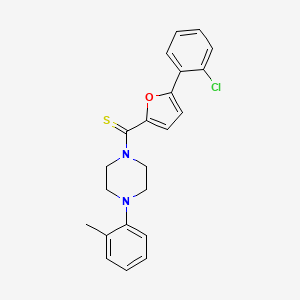

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)
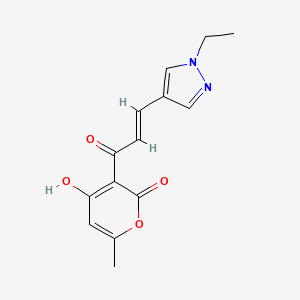
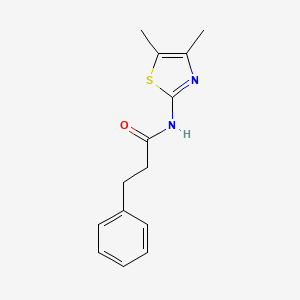
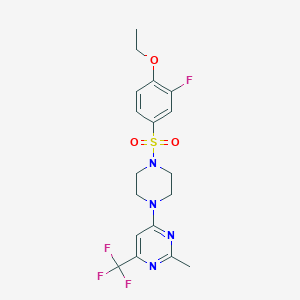
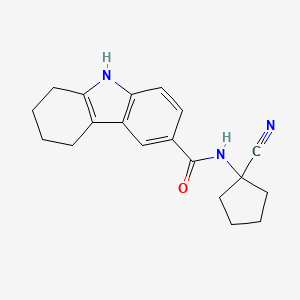

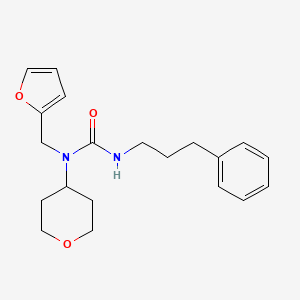

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)
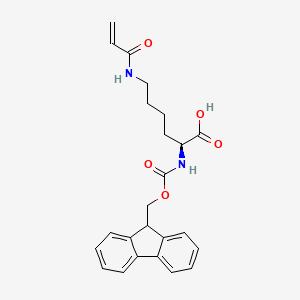
![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)